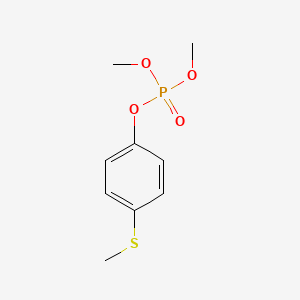

Dimethyl P-(methylthio)phenyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

3254-63-5 |

|---|---|

Molecular Formula |

C9H13O4PS |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

dimethyl (4-methylsulfanylphenyl) phosphate |

InChI |

InChI=1S/C9H13O4PS/c1-11-14(10,12-2)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3 |

InChI Key |

BUDNNLHZOCBLAU-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)SC |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)SC |

Color/Form |

COLORLESS LIQUID |

density |

1.273 at 70.52 °F (EPA, 1998) 1.273 @ 21.4 °C |

Other CAS No. |

3254-63-5 |

physical_description |

Phosphoric acid, dimethyl 4-(methylthio) phenyl ester is a colorless liquid. Used as a contact and systemic insecticide and acaricide. (EPA, 1998) |

Pictograms |

Acute Toxic |

shelf_life |

Decomposes at 269-284 °C HYDROLYZED BY ALKALI (PH 9.5) AT 37.5 °C |

solubility |

AT ROOM TEMPERATURE IS: 98 MG/L WATER; 890 G/L ACETONE; 540 G/L DIOXANE; 580 G/L CARBON TETRACHLORIDE; 860 G/L ETHANOL; MORE THAN 1 KG/L XYLENE |

Synonyms |

dimethyl 4-(methylthio)phenyl phosphate ENT 25,374 GC 6506 GC-6506 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dimethyl P Methylthio Phenyl Phosphate

Established Synthetic Routes and Mechanistic Insights

The synthesis of Dimethyl P-(methylthio)phenyl phosphate (B84403), also known as fenthion-oxon, is primarily achieved through the phosphorylation of 4-(methylthio)phenol (B156131). A common and established method involves the reaction of an alkali metal salt of 4-(methylthio)phenol with a dimethyl phosphorylating agent, such as dimethyl chlorophosphate. This reaction proceeds via a nucleophilic substitution mechanism.

The phenoxide, generated by treating 4-(methylthio)phenol with a base like sodium hydride or potassium carbonate, acts as a nucleophile. It attacks the electrophilic phosphorus atom of dimethyl chlorophosphate, displacing the chloride leaving group. The general reaction is as follows:

Reaction Scheme: CH₃SC₆H₄OH + Base → CH₃SC₆H₄O⁻ CH₃SC₆H₄O⁻ + (CH₃O)₂P(O)Cl → CH₃SC₆H₄OP(O)(OCH₃)₂ + Cl⁻

The mechanism is a typical SN2-type reaction at the phosphorus center. The rate and efficiency of this reaction can be influenced by factors such as the choice of solvent, temperature, and the nature of the base used to deprotonate the phenol (B47542).

An alternative established route is the Atherton-Todd reaction. This method involves the reaction of dimethyl phosphite (B83602) with 4-(methylthio)phenol in the presence of a base (such as a trialkylamine) and a halogenating agent like carbon tetrachloride. wikipedia.orgresearchgate.netnih.gov The reaction proceeds through the in-situ formation of dimethyl chlorophosphate, which then reacts with the phenol as described above. wikipedia.orgresearchgate.netnih.gov A proposed mechanism involves the deprotonation of dimethyl phosphite by the amine base, followed by reaction with the halogenating agent to form the reactive phosphorylating intermediate. researchgate.netnih.gov

Precursor Chemistry and Intermediate Compound Formation

The primary precursors for the synthesis of Dimethyl P-(methylthio)phenyl phosphate are 4-(methylthio)phenol and a suitable dimethyl phosphorylating agent.

Precursor Details:

| Precursor | Role in Synthesis |

| 4-(Methylthio)phenol | Provides the aryl moiety with the methylthio group. |

| Dimethyl chlorophosphate | Acts as the phosphorylating agent, introducing the dimethyl phosphate group. |

| Dimethyl phosphite | A precursor to the in-situ generation of dimethyl chlorophosphate in the Atherton-Todd reaction. |

| Base (e.g., NaH, K₂CO₃, Triethylamine) | Used to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide intermediate. |

The key intermediate in the primary synthetic route is the 4-(methylthio)phenoxide anion . This intermediate is highly nucleophilic and readily attacks the electrophilic phosphorus center of the phosphorylating agent.

In the Atherton-Todd reaction, dimethyl chlorophosphate is a crucial, short-lived intermediate that is generated in situ. researchgate.netnih.gov The formation of this intermediate is critical for the subsequent phosphorylation of the phenol.

Novel Synthetic Approaches and Efficiency Enhancements

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the formation of organophosphate esters, which are applicable to the synthesis of this compound.

Catalytic methods are at the forefront of these advancements. The use of transition metal catalysts, such as those based on palladium or nickel, can facilitate the cross-coupling of aryl halides or triflates with dialkyl phosphites. mdpi.comresearchgate.netresearchgate.net While not a direct synthesis from 4-(methylthio)phenol, these methods offer alternative routes starting from different precursors.

One-pot procedures, such as a modified Perkow reaction, have been developed for the synthesis of enol phosphates and could potentially be adapted for aryl phosphates. wikipedia.orgnih.govrsc.orgrsc.org These methods often involve the in-situ generation of a reactive intermediate, streamlining the synthetic process. wikipedia.orgnih.govrsc.orgrsc.org

Functionalization and Structural Modification of the Phosphate Moiety

The phosphate moiety of this compound can be a target for functionalization and structural modification to alter its chemical and biological properties. These modifications can influence the compound's reactivity, stability, and interaction with biological targets.

One common modification is the replacement of one or both of the methyl groups with other alkyl or aryl groups. This can be achieved by using different dialkyl or diaryl chlorophosphates during the initial synthesis. The steric and electronic properties of these groups can significantly impact the compound's characteristics.

Another area of functionalization involves the introduction of different functional groups onto the phosphate ester itself. For example, the development of phosphoramidates, where one of the ester oxygens is replaced by a nitrogen atom, can be achieved through variations of the Atherton-Todd reaction using amines instead of alcohols. wikipedia.orgnih.gov

The conversion of the P=O bond to a P=S bond to create a phosphorothioate (B77711) is another important structural modification. This is often accomplished by using a sulfurizing agent in the final step of the synthesis.

Organophosphates as Versatile Substrates in Modern Organic Synthesis

Organophosphates, including aryl phosphates like this compound, are increasingly recognized as versatile substrates in modern organic synthesis. mdpi.comresearchgate.netresearchgate.net The phosphate group can serve as a leaving group in various cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netresearchgate.net

Applications in Cross-Coupling Reactions:

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | The phosphate group can act as a leaving group in palladium- or nickel-catalyzed reactions with boronic acids or their esters to form biaryl compounds. mdpi.comresearchgate.net |

| Negishi Coupling | Aryl phosphates can be coupled with organozinc reagents in the presence of a palladium or nickel catalyst. mdpi.com |

| Kumada Coupling | This reaction involves the coupling of an organophosphate with a Grignard reagent, catalyzed by a nickel or palladium complex. mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | The phosphate group can be displaced by an amine in a palladium- or nickel-catalyzed reaction to form arylamines. |

These reactions demonstrate the utility of the phosphate moiety as a "tunable" leaving group, offering an alternative to more traditional leaving groups like halides and triflates. The reactivity of the phosphate can be modulated by changing the substituents on the phosphorus atom, providing a degree of control over the cross-coupling process. This versatility makes organophosphates valuable intermediates for the synthesis of complex organic molecules. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Dimethyl P Methylthio Phenyl Phosphate

Oxidative Transformation Pathways

Oxidative processes are significant transformation pathways for Dimethyl p-(methylthio)phenyl phosphate (B84403), primarily involving the sulfur atom and radical-induced reactions.

The presence of a methylthio (-SCH₃) group makes the molecule susceptible to oxidation at the sulfur atom. This process occurs stepwise, first forming the corresponding sulfoxide (B87167) and then further oxidizing to the sulfone wikipedia.org.

The mechanism involves the electrophilic attack on the electron-rich sulfur atom. Common oxidants like hydrogen peroxide can facilitate this transformation wikipedia.org. The sulfoxide derivative, Dimethyl p-(methylsulfinyl)phenyl phosphate, is the initial product. With a stronger oxidizing agent or prolonged exposure, this intermediate is converted to the sulfone derivative, Dimethyl p-(methylsulfonyl)phenyl phosphate wikipedia.org. These oxidative reactions can also be triggered photochemically, where singlet oxygen acts as the oxidizing species nih.gov.

Hydroxyl radicals (•OH) play a crucial role in the atmospheric degradation of organophosphorus compounds like Dimethyl p-(methylthio)phenyl phosphate nih.govresearchgate.net. The reaction is initiated by the abstraction of a hydrogen atom from one of the methoxy (B1213986) (O-CH₃) groups attached to the phosphorus atom researchgate.net. This creates a carbon-centered radical, which can then undergo further reactions with molecular oxygen, leading to the degradation of the molecule researchgate.net.

Kinetic studies on the closely related compound fenthion (B1672539) have shown that the reaction with OH radicals is a significant atmospheric sink nih.govresearchgate.net. The rate constant for the heterogeneous reaction of fenthion with OH radicals was determined to be (7.20 ± 0.77) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 20°C, indicating a relatively short atmospheric lifetime nih.govresearchgate.net. The reaction exhibits a positive dependence on temperature nih.govresearchgate.net.

Photochemical Transformation Pathways and Kinetics

Exposure to ultraviolet (UV) radiation, particularly UVB (280-320 nm), can induce the degradation of this compound in aqueous solutions nih.gov. Photolysis proceeds through two primary competing pathways:

Photochemical Hydrolysis : This pathway involves the light-induced cleavage of the phosphorus-O-phenyl ester bond. This reaction results in the formation of 3-methyl-4-methylthiophenol (in the case of the parent compound fenthion) and a corresponding dimethyl phosphate derivative nih.gov. This process is accelerated under alkaline conditions nih.gov.

Photo-oxygenation : This pathway is initiated by dissolved oxygen, particularly singlet oxygen (¹O₂), which is a highly reactive excited state of O₂. Singlet oxygen attacks the sulfur atom, leading to the formation of the sulfoxide derivative (Dimethyl p-(methylsulfinyl)phenyl phosphate) nih.gov. The resulting phenol (B47542) from the hydrolysis pathway can also be oxidized by this mechanism to form 3-methyl-4-methylsulfinylphenol nih.gov. The involvement of singlet oxygen has been confirmed in experiments where its presence, generated by a sensitizer like rose bengal, produced the same oxidative products, while scavengers of singlet oxygen inhibited their formation nih.gov.

The ultimate stable products in the water environment from these photochemical transformations are likely to be the sulfoxide and the oxidized phenol derivative nih.gov.

Thermal Decomposition Mechanisms

When subjected to elevated temperatures, this compound undergoes thermal decomposition. Studies on the parent compound fenthion using nuclear magnetic resonance (NMR) have shown that the molecule is quite stable at 60°C, but significant changes occur at higher temperatures datapdf.com.

At 135°C, changes in the molecule become observable, and at 160°C, decomposition accelerates significantly. The primary mechanism at these higher temperatures involves the fission of the P-O-aryl bond datapdf.com. This cleavage results in the breakdown of the core structure of the molecule. A concurrent increase in the viscosity of the sample is also observed during this process datapdf.com.

A general decomposition pathway for phosphate esters at high temperatures involves an elimination reaction. This process leads to the formation of a phosphorus acid and the generation of an alkene rsc.org. In the context of flame retardants, some organophosphates decompose to release phosphorus-containing radical species, such as PO• and PO₂•, into the gas phase. These observations suggest that the thermal decomposition of this compound likely involves a combination of P-O bond cleavage and elimination reactions, with the specific products depending on the temperature and atmosphere.

Mechanistic Investigations of Molecular Interactions Involving Dimethyl P Methylthio Phenyl Phosphate

Enzymatic Transformation Mechanisms

Enzymes play a pivotal role in the biotransformation of Dimethyl P-(methylthio)phenyl phosphate (B84403). Specific classes of enzymes, including esterases and phosphatases, are primarily responsible for its degradation through various catalytic mechanisms.

Esterase-Mediated Hydrolysis Mechanisms

Esterases are a broad group of hydrolytic enzymes that catalyze the cleavage of ester bonds, a key step in the detoxification of many organophosphate compounds. researchgate.net In the case of Dimethyl P-(methylthio)phenyl phosphate, esterases facilitate the hydrolysis of the phosphate ester linkage. This process typically involves a catalytic triad of amino acid residues in the enzyme's active site, which activates a water molecule to act as a nucleophile. The nucleophilic attack on the phosphorus atom leads to the cleavage of the P-O-aryl bond, resulting in the formation of dimethyl phosphate and p-(methylthio)phenol. The efficiency of this hydrolysis can be influenced by factors such as the specific type of esterase, pH, and temperature. Some esterases may exhibit higher catalytic activity due to structural features that allow for better binding and orientation of the substrate within the active site.

Phosphatase-Catalyzed Dephosphorylation Mechanisms

Phosphatases are enzymes that specialize in the hydrolysis of phosphate esters, leading to the removal of a phosphate group from a substrate, a process known as dephosphorylation. wikipedia.org Alkaline phosphatases, for instance, can catalyze the dephosphorylation of this compound. The mechanism often involves a nucleophilic attack by a conserved active site residue, such as a serine, on the phosphorus atom of the phosphate group. This forms a transient phospho-enzyme intermediate. Subsequently, a water molecule, activated by another active site residue (e.g., a metal ion like zinc), hydrolyzes this intermediate, releasing inorganic phosphate and the corresponding alcohol, p-(methylthio)phenol, and regenerating the free enzyme. The kinetics of this reaction are dependent on substrate concentration, pH, and the presence of cofactors.

Role of Active Site Residues in Catalysis

The catalytic efficiency of enzymes in degrading this compound is critically dependent on the specific amino acid residues within their active sites. nih.govnih.gov In esterases and phosphatases, a catalytic triad, typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate), is often responsible for the hydrolytic activity.

Serine: Acts as the primary nucleophile, attacking the phosphorus center of the phosphate group.

Histidine: Functions as a general base, activating the serine residue by abstracting a proton, thereby increasing its nucleophilicity. It can also act as a general acid to protonate the leaving group.

Aspartate/Glutamate: Stabilizes the positive charge that develops on the histidine residue during the reaction, thereby orienting it correctly and enhancing its basicity.

Mutagenesis studies, where these active site residues are substituted, have demonstrated their essential role in catalysis, often leading to a significant reduction or complete loss of enzymatic activity. nih.gov

Transphosphorylation Activities

In addition to hydrolysis, some phosphatases can exhibit transphosphorylation activity. This process involves the transfer of the phosphate group from this compound to an acceptor molecule other than water. The acceptor can be an alcohol, a sugar, or another nucleophile present in the reaction medium. The mechanism is similar to hydrolysis up to the formation of the phospho-enzyme intermediate. However, instead of being hydrolyzed by water, this intermediate is attacked by the alternative nucleophilic acceptor. This results in the formation of a new phosphorylated compound. The extent of transphosphorylation versus hydrolysis is dependent on the concentration and nucleophilicity of the acceptor molecule relative to water.

Microbial Enzymatic Degradation Pathways

A diverse range of microorganisms, including bacteria and fungi, have evolved enzymatic pathways to degrade organophosphates like this compound. nih.govresearchgate.netnih.gov These microbes can utilize the compound as a source of carbon, phosphorus, or energy. The degradation pathways often involve a series of enzymatic reactions initiated by a hydrolase, such as an organophosphate hydrolase (OPH) or phosphotriesterase.

A common pathway begins with the hydrolysis of the P-O-aryl bond, yielding dimethyl phosphate and p-(methylthio)phenol. Subsequently, these intermediates are further metabolized through various catabolic pathways. For instance, p-(methylthio)phenol can be hydroxylated and subsequently undergo ring cleavage. The methylthio group can also be oxidized to sulfoxide (B87167) and sulfone derivatives. The specific degradation pathway and the enzymes involved can vary significantly between different microbial species. mdpi.com

| Microorganism Type | Key Enzymes | Initial Degradation Products |

| Bacteria (e.g., Pseudomonas sp.) | Organophosphate Hydrolase, Phosphotriesterase | Dimethyl phosphate, p-(methylthio)phenol |

| Fungi (e.g., Aspergillus sp.) | Esterases, Phosphatases | Dimethyl phosphate, p-(methylthio)phenol |

Non-Enzymatic Molecular Interaction Studies

In the absence of enzymatic activity, this compound can undergo degradation through abiotic processes. The primary non-enzymatic pathway is chemical hydrolysis. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Under alkaline conditions (high pH), the hydrolysis is accelerated due to the increased concentration of hydroxide ions (OH-), which act as a potent nucleophile, attacking the phosphorus atom and cleaving the phosphate ester bond. nih.gov In neutral or acidic conditions, the hydrolysis rate is considerably slower. nih.gov

The stability of this compound and its metabolites in aqueous media has been studied, revealing that the parent compound is relatively stable in neutral media, with its stability decreasing as the pH increases. nih.gov The half-life of the compound is also significantly reduced at elevated temperatures. nih.gov

| Condition | Primary Mechanism | Relative Rate |

| Alkaline pH | Nucleophilic attack by hydroxide ions on the phosphorus atom | Fast |

| Neutral pH | Nucleophilic attack by water molecules on the phosphorus atom | Slow |

| Elevated Temperature | Increased reaction kinetics for hydrolysis | Faster (at all pH levels) |

Fundamental Ligand Binding Dynamics

The initial interaction between this compound and its biological targets is governed by non-covalent forces that guide the ligand into the active site. While specific kinetic parameters for the non-covalent binding of this particular compound are not extensively documented in publicly available literature, the fundamental principles of organophosphate-enzyme interactions provide a framework for understanding these dynamics. The process begins with the diffusion of the ligand towards the target protein, often an enzyme such as acetylcholinesterase (AChE).

Once in proximity, the ligand's orientation within the active site is directed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. In the case of AChE, the active site gorge contains key amino acid residues that facilitate the binding of ligands. Although detailed molecular docking studies specifically for this compound are not readily found, general models for organophosphate binding to AChE suggest that the phosphate group is positioned near the catalytic triad, while the phenyl and methylthio moieties likely interact with hydrophobic pockets and other residues within the gorge, contributing to the stability of the initial enzyme-inhibitor complex. This reversible binding step is a prerequisite for the subsequent covalent modification that leads to enzyme inhibition.

Covalent Adduct Formation Mechanisms (e.g., with specific chemical moieties)

The primary mechanism of action for this compound, characteristic of organophosphate insecticides, involves the formation of a stable covalent adduct with the serine hydroxyl group within the active site of acetylcholinesterase (AChE). This process leads to the irreversible inhibition of the enzyme, disrupting its ability to hydrolyze the neurotransmitter acetylcholine.

The formation of the covalent bond proceeds through a nucleophilic attack from the active site serine on the phosphorus atom of the organophosphate. This results in the phosphorylation of the serine residue and the departure of the p-(methylthio)phenyl group. This covalent modification effectively blocks the active site, rendering the enzyme non-functional.

The potency of this inhibition can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research on fenoxon sulfoxide, a closely related analog, has provided specific IC50 values, offering insight into the inhibitory potential of such compounds.

Inhibitory Potency (IC50) of Fenoxon Sulfoxide against Acetylcholinesterase (AChE)

| Enzyme Source | Isomer | IC50 (µM) |

|---|---|---|

| Human Recombinant AChE | (R)-(+)-fenoxon sulfoxide | 6.9 researchgate.netnih.gov |

| Electric Eel AChE | (R)-(+)-fenoxon sulfoxide | 6.5 researchgate.netnih.gov |

| Human Recombinant AChE | (S)-(-)-fenoxon sulfoxide | 230 researchgate.netnih.gov |

| Electric Eel AChE | (S)-(-)-fenoxon sulfoxide | 111 researchgate.netnih.gov |

The data indicate a stereoselective inhibition, with the (R)-(+) enantiomer being significantly more potent than the (S)-(-) enantiomer. researchgate.netnih.gov This highlights the specific geometric requirements of the enzyme's active site for optimal interaction and subsequent covalent modification. The formation of these stable phosphate-protein adducts is a hallmark of organophosphate toxicity and the basis for their use as insecticides. The characterization of such adducts can be achieved through techniques like mass spectrometry, which can identify the modified protein and the specific site of adduction.

Advanced Analytical Chemistry Methodologies for Dimethyl P Methylthio Phenyl Phosphate

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry is a cornerstone for the analysis of organophosphate compounds. When coupled with techniques like liquid chromatography (LC-MS/MS), it allows for the sensitive detection and structural confirmation of Dimethyl p-(methylthio)phenyl phosphate (B84403).

In mass spectrometry, particularly under electrospray ionization (ESI) in positive mode, Dimethyl p-(methylthio)phenyl phosphate is typically observed as a protonated molecular ion ([M+H]⁺). The study of its fragmentation pathways is essential for its unambiguous identification. The fragmentation of organophosphorus compounds is highly dependent on the substituent groups attached to the phosphorus atom. researching.cn For this compound, the primary fragmentation events involve the cleavage of the phosphate ester bonds.

Analysis of fenthion (B1672539) oxon (a synonym for the target compound) reveals key fragmentation pathways. nih.govresearchgate.net The precursor ion fragments through several characteristic losses:

Cleavage of the P-OAr bond: A primary fragmentation route involves the cleavage of the phosphorus-oxygen bond connected to the phenyl ring.

Loss of methoxy (B1213986) groups: The dimethyl phosphate moiety can undergo sequential or concerted losses of its methoxy (-OCH₃) groups. For instance, the loss of methanol (B129727) has been observed in the fragmentation of the related compound, fenthion. nih.gov

Formation of characteristic ions: For fenthion oxon and its sulfoxide (B87167)/sulfone metabolites, the formation of a tropylium (B1234903) cation (m/z 104) has been proposed, which occurs after the loss of the dimethyl phosphate group. nih.gov

The specific fragments observed provide a fingerprint for the molecule. Tandem MS (MS/MS) data for the protonated molecule ([M+H]⁺ at m/z 263.05) shows characteristic product ions at various collision energies. nih.govmassbank.eumassbank.eu

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 263.0501 | 231.024 | CH₄O (Methanol) | nih.gov |

| 263.0501 | 248.0271 | CH₃ (Methyl radical) | nih.gov |

| 263.0501 | 137.0419 | C₇H₇O₂PS (Dimethyl thiophosphate) | nih.gov |

| 263.0501 | 125 | C₇H₈O₂S (p-(methylthio)phenol) | nih.gov |

| 263.0501 | 109 | C₇H₈O₃P (Dimethyl phenyl phosphate fragment) | nih.gov |

Collision-Induced Dissociation (CID) is a fundamental tool in tandem mass spectrometry used to induce the fragmentation of a selected precursor ion. massbank.eu By accelerating the ion and colliding it with a neutral gas (such as argon or nitrogen), the ion's internal energy increases, leading to bond cleavage. The resulting fragment ions are then analyzed to piece together the original structure.

For this compound, CID experiments are critical for confirming the connectivity of the molecule. For example, observing the loss of a neutral mass corresponding to dimethyl phosphate would confirm the presence of this moiety. Likewise, the generation of a fragment ion representing the protonated p-(methylthio)phenol group confirms the identity of the aromatic portion of the molecule. These CID-generated fragmentation patterns serve as a structural fingerprint, allowing for confident identification even in complex mixtures and distinguishing the compound from its isomers or metabolites. nih.govmassbank.eu

To definitively confirm the proposed fragmentation mechanisms, isotopic labeling studies can be employed. This powerful technique involves synthesizing the target molecule with one or more atoms replaced by a heavier, stable isotope, such as Oxygen-18 (¹⁸O) or Phosphorus-32 (³²P), a radionuclide. irdg.org

By placing an ¹⁸O label on the phosphoryl (P=O) oxygen versus the ester-linked oxygens, one can trace the fate of each oxygen atom during fragmentation. If a fragment containing the phosphorus atom retains the ¹⁸O label, it confirms that the phosphoryl oxygen was not lost in that specific fragmentation step. This has been a key method for elucidating reaction mechanisms involving phosphate esters. irdg.org Similarly, using ³²P-labeled this compound allows for the tracking of phosphorus-containing fragments during metabolic or degradation studies, which often involve analogous bond-cleavage reactions to those seen in mass spectrometry.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods that probe the properties of atomic nuclei and molecular vibrations are indispensable for a complete structural and electronic characterization of this compound.

NMR spectroscopy is a primary technique for the de novo structure determination of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

³¹P NMR: The ³¹P nucleus, with 100% natural abundance and a wide chemical shift range, is ideal for studying phosphorus-containing compounds. huji.ac.il The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. For dimethyl aryl phosphates, the ³¹P chemical shift is influenced by the electronic nature of the substituent on the aryl ring. researchgate.net Electron-withdrawing groups tend to cause an upfield shift (to lower ppm values). researchgate.net The ³¹P signal for this compound is expected to appear as a singlet in a proton-decoupled spectrum in the typical region for organophosphates. huji.ac.il

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this molecule, distinct signals would be expected for the aromatic protons on the phenyl ring, the methoxy protons (O-CH₃), and the methylthio protons (S-CH₃). The methoxy protons will appear as a doublet due to coupling with the ³¹P nucleus (³JHP coupling). huji.ac.il

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals will be present for the aromatic carbons, the methoxy carbons, and the methylthio carbon.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Feature |

|---|---|---|---|

| ³¹P | -5 to 5 | Singlet (¹H decoupled) | Sensitive to P-O environment researchgate.netorganicchemistrydata.org |

| ¹H | ~7.0 - 7.4 | Multiplets/Doublets | Aromatic protons |

| ¹H | ~3.8 - 3.9 | Doublet | Methoxy (O-CH₃) protons, coupled to ³¹P huji.ac.ilrsc.org |

| ¹H | ~2.5 | Singlet | Methylthio (S-CH₃) protons |

| ¹³C | ~120 - 155 | Multiple signals | Aromatic carbons |

| ¹³C | ~55 | Singlet/Doublet | Methoxy (O-CH₃) carbon |

| ¹³C | ~15 | Singlet | Methylthio (S-CH₃) carbon |

Note: Expected chemical shifts are estimates based on typical values for similar functional groups and may vary with solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. Key functional groups in this compound have distinct absorption bands. The most prominent feature is the strong P=O (phosphoryl) stretching vibration. The P-O-C (both aliphatic and aromatic) and C-S stretching vibrations also provide valuable structural information.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of laser light. It is particularly sensitive to symmetric vibrations and bonds involving less polar or non-polar functional groups. The aromatic ring vibrations are often strong in Raman spectra. For organophosphorus pesticides, characteristic peaks for P=O and P-O-C bonds are well-defined. nih.gov FT-Raman has been successfully used for the quantitative analysis of the related P=S compound, fenthion. irdg.org

| Functional Group / Bond | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| P=O Stretch | IR / Raman | 1250 - 1320 | nih.govresearchgate.net |

| P-O-C (Aromatic) Stretch | IR / Raman | 1150 - 1240 | nih.gov |

| P-O-C (Aliphatic) Stretch | IR / Raman | 920 - 1088 | nih.gov |

| Aromatic C=C Stretch | IR / Raman | 1400 - 1600 | |

| C-S Stretch | IR / Raman | 600 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. For this compound, the primary chromophore responsible for UV absorption is the p-(methylthio)phenyl group.

The UV spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the sulfur and oxygen heteroatoms. The benzene (B151609) ring itself exhibits characteristic absorption bands, which are modified by the presence of the phosphate and methylthio substituents. The lone pair electrons on the sulfur and oxygen atoms can also participate in n → π* transitions.

Detailed Research Findings: The electronic spectrum is influenced by the solvent polarity, which can shift the absorption maxima (λ_max). For instance, polar solvents may stabilize the ground state or excited state differently, leading to solvatochromic shifts.

Coordination studies, while less common for this specific molecule, can be explored using UV-Vis spectroscopy. If this compound were to act as a ligand, its coordination to a metal center would perturb the electronic structure of the phenyl ring and the heteroatoms. This perturbation would manifest as shifts in the λ_max values or the appearance of new charge-transfer bands, providing evidence of complex formation.

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Description |

|---|---|---|---|

| π → π* | Phenyl ring | ~200-280 | High-intensity transitions involving the promotion of electrons from pi bonding to pi anti-bonding orbitals within the aromatic system. |

Chiroptical Spectroscopy for Absolute Configuration Determination of P-Chirogenic Compounds

This compound possesses a stereogenic center at the phosphorus atom, making it a P-chirogenic compound. rsc.org The four different substituents attached to the phosphorus (the p-(methylthio)phenyl group, two methoxy groups, and the phosphoryl oxygen) result in the existence of two enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are indispensable for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample. wikipedia.orgspark904.nl

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful chiroptical techniques that measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule. nih.gov Unlike conventional vibrational spectra (IR and Raman), which are identical for enantiomers, VCD and ROA spectra are equal in magnitude but opposite in sign, acting as a unique fingerprint for each enantiomer.

Detailed Research Findings: The determination of the absolute configuration of a P-chirogenic compound like this compound involves a combined experimental and computational approach. nih.gov

The experimental VCD or ROA spectrum of an enantiomerically enriched sample is measured.

Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD and ROA spectra for one of the enantiomers (e.g., the R-enantiomer). nih.gov

The experimental spectrum is then compared to the calculated spectrum. A direct match in the pattern of positive and negative bands confirms the absolute configuration of the sample. An inverted mirror-image match indicates that the sample has the opposite configuration.

This non-destructive method provides unambiguous assignment without the need for derivatization or the often difficult process of growing a single crystal suitable for X-ray crystallography. spark904.nl

Table 2: Principles of Chiroptical Techniques for P-Chirogenic Analysis

| Technique | Principle | Application to P-Chirogenic Compounds |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spark904.nlnih.gov | Provides a unique spectral fingerprint for the (R) and (S) enantiomers, allowing for direct determination of absolute configuration by comparison with DFT-calculated spectra. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org | Can be used to characterize chiral compounds, though VCD often provides more detailed structural information for unambiguous assignment. |

| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents | Involves adding a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the ³¹P NMR spectrum. wiley-vch.de | Allows for the determination of enantiomeric excess (ee) and can sometimes be used to infer absolute configuration based on established models for the specific solvating agent. scite.ai |

X-ray Photoelectron Spectroscopy (XPS) for Charge Distribution Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. youtube.comyoutube.com When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. youtube.com The binding energy of the ejected electron can be calculated, which is characteristic of the element and its local chemical environment.

For this compound, XPS can provide a detailed analysis of the charge distribution by measuring the precise binding energies of the core electrons of phosphorus (P 2p), sulfur (S 2p), oxygen (O 1s), and carbon (C 1s).

Detailed Research Findings: Chemical shifts in the binding energy values provide critical information about the oxidation state and bonding environment of each atom.

Phosphorus (P 2p): The binding energy of the P 2p electron will be at a relatively high value, consistent with the +5 oxidation state in the phosphate group. This peak can be distinguished from phosphorus in lower oxidation states. researchgate.net Studies on vanadium phosphate glasses show that the P 2p peak can be deconvoluted into 2p₃/₂ and 2p₁/₂ components due to spin-orbit coupling. researchgate.net

Oxygen (O 1s): The O 1s spectrum is particularly informative. It can be deconvoluted into at least two peaks corresponding to the different oxygen environments: the doubly bonded phosphoryl oxygen (P=O) and the singly bonded ester oxygens (P-O-C). The P=O oxygen typically appears at a lower binding energy than the P-O-C oxygens due to differences in electron density. Research on aluminum phosphates has assigned O 1s peaks at ~532.3 eV to P–O–Al environments and ~533.7 eV to P–O–P environments, illustrating the sensitivity of XPS to subtle bonding changes. rsc.org

Sulfur (S 2p): The S 2p binding energy will be characteristic of a sulfide (B99878) (-S-). If the compound undergoes oxidation to its sulfoxide or sulfone metabolites, the S 2p binding energy would shift to significantly higher values, allowing for the clear differentiation of these species.

Carbon (C 1s): The C 1s spectrum can be deconvoluted to show components for the aromatic C-C/C-H bonds, the C-S bond, and the C-O bond of the methoxy groups.

Table 3: Predicted XPS Binding Energies and Chemical State Information

| Element (Orbital) | Predicted Binding Energy Range (eV) | Chemical State Information Derived |

|---|---|---|

| P 2p | ~133 - 136 | Confirms the pentavalent state of phosphorus in the phosphate core. researchgate.net |

| S 2p | ~163 - 165 | Identifies sulfur in the sulfide state. Shifts to >166 eV would indicate oxidation. |

| O 1s | ~531 - 534 | Deconvolution can distinguish between the P=O and P-O-C oxygen atoms. rsc.org |

| C 1s | ~284 - 287 | Deconvolution can separate signals for C-C (aromatic), C-S, and C-O bonds. |

Advanced Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are essential for the isolation and quantification of this compound from complex samples, such as environmental water or agricultural products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely employed techniques. nih.govchromatographyonline.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable organophosphorus pesticides. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Mass spectrometry (MS) is a common detector, providing both high sensitivity and structural confirmation. nih.gov For organophosphate analysis, GC-MS operated in selected ion monitoring (SIM) mode offers excellent selectivity and low limits of detection (LODs). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC using a C18 column is a common approach. chromatographyonline.com Detection is often achieved with a UV detector, which is effective due to the compound's aromatic chromophore, or with MS for enhanced sensitivity and specificity. Recent advancements include the use of novel solid-phase extraction (SPE) materials, such as magnetic nitrogen-doped reduced graphene oxide, to preconcentrate organophosphorus pesticides from water samples before HPLC analysis. chromatographyonline.com

Chiral Chromatography: To separate the (R)- and (S)-enantiomers, specialized chiral chromatography is required. This is typically performed using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs have proven effective for the enantioselective separation of various organophosphorus pesticides. The separation relies on the formation of transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov

Table 4: Chromatographic Methods for the Analysis of this compound and Related Compounds

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Typical Application |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) | Residue analysis in food and environmental samples. nih.gov |

| HPLC-UV | C18 reversed-phase | Methanol/Water or Acetonitrile/Water gradient | UV-Vis Diode Array Detector (DAD) | Quantification in formulations and water samples. chromatographyonline.com |

| HPLC-MS/MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Triple Quadrupole MS | High-sensitivity trace analysis in complex matrices. researchgate.net |

| Chiral HPLC | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) | Hexane/Alcohol mixtures | UV or Circular Dichroism (CD) | Enantiomeric separation and purity determination. nih.gov |

Environmental Transformation and Chemical Fate Mechanisms of Dimethyl P Methylthio Phenyl Phosphate

Biotic Degradation Pathways: Microbial and Enzymatic Roles

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the breakdown of dimethyl P-(methylthio)phenyl phosphate (B84403) in the environment, particularly in soil and sediment.

Specific Microbial Degradation Pathways

Soil and water microorganisms can utilize dimethyl P-(methylthio)phenyl phosphate as a source of carbon, phosphorus, or energy, leading to its degradation. The rate of microbial degradation is significantly faster in non-sterile environments compared to sterile ones, highlighting the essential role of microbial activity.

Bacterial strains from several genera, including Burkholderia, Pseudomonas, Sphingomonas, Cupriavidus, Corynebacterium, and Arthrobacter, have been identified as capable of degrading organophosphorus pesticides like fenitrothion, a structurally similar compound . These microorganisms typically initiate degradation through hydrolytic and oxidative reactions.

The primary microbial degradation pathway often begins with the hydrolysis of the phosphate ester bond, cleaving the molecule into dimethyl thiophosphate and 3-methyl-4-nitrophenol researchgate.net. This initial hydrolytic step is a major detoxification pathway. Following hydrolysis, the aromatic ring can be further broken down and mineralized. For instance, bacteria can metabolize the resulting phenol (B47542) derivative into intermediates like methylhydroquinone, eventually leading to complete breakdown nih.govresearchgate.net. The ability to carry out these degradation steps is often encoded on plasmids, which can facilitate the spread of this capability within microbial communities nih.gov.

Enzymatic Biotransformation Mechanisms in Environmental Contexts

The microbial degradation of this compound is facilitated by specific enzymes that catalyze the key transformation reactions. The two main classes of enzymes involved are hydrolases and oxidases.

Hydrolases , such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH), are of primary importance. These enzymes catalyze the cleavage of the ester bonds within the pesticide molecule. Specifically, they hydrolyze the P-O-aryl bond, which is considered the most significant step in detoxification. This enzymatic hydrolysis is generally much faster than abiotic chemical hydrolysis.

Oxidases or Oxygenases are responsible for the oxidative transformations of the molecule. This includes the conversion of the thioether group to sulfoxide (B87167) and sulfone, and the oxidative desulfuration of the P=S group to P=O. In eukaryotes, these reactions are often carried out by cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs) nih.govnih.gov. While these are primarily studied in the context of metabolism within higher organisms, similar enzymatic systems exist in microorganisms and contribute to the environmental biotransformation of the pesticide. For example, FMOs have been shown to catalyze the stereoselective oxidation of fenthion (B1672539) to (+)-fenthion sulfoxide nih.gov.

The interplay of these enzymatic activities results in the biotransformation of this compound into a variety of metabolites, mirroring the products seen in abiotic pathways but occurring at accelerated rates.

Identification and Structural Elucidation of Environmental Transformation Products

The principal transformation pathway involves the oxidation of the sulfur atom in the methylthio group. This results in the formation of dimethyl p-(methylsulfinyl)phenyl phosphate (sulfoxide) and, subsequently, dimethyl p-(methylsulfonyl)phenyl phosphate (sulfone). These oxidative derivatives are often more polar than the parent compound. Studies on the structurally related pesticide fenthion, which is the phosphorothioate (B77711) analog of this compound, have shown that oxidation to the sulfoxide and sulfone is a major metabolic route in both plants and animals. fao.orgnih.gov The oxygen analog of fenthion is, in fact, this compound, and its further transformation follows this oxidative pathway. fao.orgnih.govepa.gov

Another significant transformation pathway is the O-demethylation of the phosphate ester, leading to the formation of O-methyl O-[p-(methylthio)phenyl] phosphoric acid and its corresponding oxidized forms.

The structural elucidation of these transformation products relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying these metabolites in environmental and biological samples. nih.gov The fragmentation patterns observed in the mass spectra provide valuable information for structural confirmation. For instance, in the analysis of fenthion and its metabolites, characteristic fragmentation patterns have been identified that allow for the differentiation of the various oxidative and demethylated products. nih.gov

Gas chromatography (GC) coupled with various detectors, such as a flame photometric detector (FPD) or a mass spectrometer (MS), is also employed for the analysis of these compounds, often after a derivatization step to increase their volatility.

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, plays a definitive role in the unambiguous structural elucidation of isolated transformation products. By analyzing the chemical shifts, coupling constants, and correlation signals, the precise location of oxidative modifications and the loss of methyl groups can be confirmed.

Below is a table summarizing the key environmental transformation products of this compound.

| Compound Name | Transformation Pathway |

|---|---|

| Dimethyl p-(methylsulfinyl)phenyl phosphate | Oxidation |

| Dimethyl p-(methylsulfonyl)phenyl phosphate | Oxidation |

| O-methyl O-[p-(methylthio)phenyl] phosphoric acid | O-demethylation |

Modeling of Environmental Persistence Based on Chemical Structure

The environmental persistence of this compound, often quantified by its degradation half-life (DT50) in various environmental compartments like soil and water, can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its environmental fate properties.

QSAR models for the environmental persistence of organophosphorus pesticides typically utilize a range of molecular descriptors that encode information about the molecule's steric, electronic, and hydrophobic properties. These descriptors are calculated from the chemical structure and can include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Geometric descriptors: These relate to the three-dimensional size and shape of the molecule.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (log Kow), which is a measure of hydrophobicity.

For organophosphorus pesticides, studies have shown that factors such as molecular size, shape, and hydrophobic interactions are key parameters influencing their degradation half-life in soil. irma-international.orgresearchgate.net A 3D-QSAR study on the soil degradation half-life of 47 organophosphorus pesticides developed a robust model confirming the importance of these molecular features. irma-international.orgresearchgate.net

Hydrolysis is a significant degradation pathway for organophosphorus esters in aquatic environments. QSAR models have been developed to predict the rates of chemical hydrolysis of these pesticides in natural waters. escholarship.orgescholarship.org These models often consider the effects of chemical structure on reactivity, using connectivity parameters from graph theory as quantitative structural descriptors. escholarship.org The rate of hydrolysis is influenced by factors such as the stability of the leaving group and the electrophilicity of the phosphorus atom, which can be captured by appropriate molecular descriptors.

Theoretical and Computational Chemistry Studies of Dimethyl P Methylthio Phenyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of Dimethyl P-(methylthio)phenyl phosphate (B84403). These calculations are based on the principles of quantum mechanics and are performed using sophisticated software and computational models.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

For organophosphate compounds similar to Dimethyl P-(methylthio)phenyl phosphate, the HOMO-LUMO energy gap has been shown to be a significant contributor to their binding affinity with biological targets like acetylcholinesterase. nih.gov Computational studies on related organophosphates, such as fenitrothion, have utilized Density Functional Theory (DFT) to analyze these frontier orbitals. nih.gov These studies help in understanding the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Aryl Organophosphates

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are representative and are based on computational studies of structurally similar organophosphate compounds.

The distribution of HOMO and LUMO across the this compound molecule would likely show the HOMO localized on the electron-rich p-(methylthio)phenyl group, while the LUMO would be centered around the phosphate ester moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For organophosphates, a reaction of significant interest is hydrolysis, which is a key process in their environmental degradation and biological metabolism.

Theoretical studies on the hydrolysis of aryl phosphate esters have elucidated the mechanisms involved, which can range from concerted to stepwise pathways. nih.govlookchem.com These studies often involve calculating the energy barriers for different potential pathways to determine the most favorable one. For instance, the hydrolysis of similar organophosphates has been shown to proceed through a transition state where the phosphorus center is attacked by a nucleophile, such as a water molecule or a hydroxide ion. nih.gov The geometry and energy of these transition states can be precisely calculated, providing valuable information about the reaction kinetics.

Nature of Bonding and Charge Distribution Analysis

Understanding the nature of chemical bonds and the distribution of electronic charge within the this compound molecule is crucial for explaining its chemical properties and reactivity. Methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are commonly used to quantify the charge on each atom and to describe the bonding in terms of localized orbitals.

In organophosphate compounds, the phosphorus atom is a key center of reactivity. Its partial positive charge makes it susceptible to nucleophilic attack. The electronegativity of the surrounding oxygen and sulfur atoms significantly influences this charge. Semi-empirical molecular orbital approaches have been used to study the electronic structure of dimethyl aryl phosphates, revealing that electron-withdrawing substituents on the aryl ring can increase the positive charge on the phosphorus atom. researchgate.net

Table 2: Illustrative Partial Atomic Charges on Key Atoms in a Generic Dimethyl Aryl Phosphate

| Atom | Partial Charge (a.u.) |

| P | +1.2 to +1.5 |

| O (phosphoryl) | -0.6 to -0.8 |

| O (ester) | -0.4 to -0.6 |

| C (aryl ring) | Variable (-0.2 to +0.2) |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Prediction and Validation of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For instance, DFT calculations can be used to compute the vibrational frequencies of a molecule. ajchem-a.com By comparing the calculated infrared spectrum with the experimentally obtained one, a detailed assignment of the vibrational modes can be achieved. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can help in the structural elucidation of organophosphate compounds and their metabolites. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes. This compound, like other flexible molecules, can exist in various conformations due to the rotation around its single bonds.

MD simulations of related compounds, such as dimethyl phosphate, have been performed to understand their conformational flexibility in different environments, like in aqueous solution. colab.ws These simulations can reveal the most stable conformations and the energy barriers between them. The conformational preferences of a molecule can significantly impact its biological activity, as the shape of the molecule determines how it fits into the active site of an enzyme. For aryl-substituted organophosphates, the orientation of the aryl group relative to the phosphate moiety is of particular interest. nih.gov

Structure-Reactivity Relationship (SRR) Modeling based on Chemical Features

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. blogspot.comaimspress.comresearchgate.net

For organophosphate insecticides, QSAR models have been developed to predict their toxicity based on various molecular descriptors. nih.govnih.gov These descriptors can be derived from computational chemistry and can include electronic properties (like HOMO-LUMO energies and atomic charges), steric properties, and hydrophobicity. By identifying the key chemical features that contribute to the reactivity of these compounds, it is possible to design new molecules with desired properties. For example, the HOMO-LUMO energy gap has been identified as a significant descriptor in QSAR models for the binding of organophosphates to acetylcholinesterase. nih.gov

Free Energy Surface Mapping for Reaction Mechanisms

Theoretical and computational chemistry studies, particularly the mapping of free energy surfaces, provide profound insights into the reaction mechanisms of organophosphate compounds like this compound. These computational approaches allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often difficult to observe experimentally. By calculating the potential energy of the system as a function of the geometric coordinates of the atoms involved in a reaction, a multi-dimensional energy landscape can be constructed. The paths of lowest energy on this surface correspond to the most probable reaction mechanisms.

The hydrolysis of organophosphate esters, a critical reaction pathway for their environmental and biological degradation, is a primary focus of such computational studies. For compounds analogous to this compound, free energy surface mapping has been instrumental in elucidating the mechanistic details of both alkaline and enzymatic hydrolysis. These studies often investigate the competition between associative (ANDN) and dissociative (DN+AN) mechanisms.

In an associative pathway, the nucleophile (e.g., a hydroxide ion in alkaline hydrolysis) attacks the central phosphorus atom, leading to a pentacoordinate intermediate or transition state. Subsequent departure of the leaving group completes the reaction. Conversely, a dissociative mechanism involves the initial cleavage of the bond between the phosphorus and the leaving group, forming a metaphosphate-like intermediate, which is then attacked by the nucleophile. The preferred pathway is influenced by factors such as the nature of the leaving group, the attacking nucleophile, and the solvent environment. acs.orgfrontiersin.org

Computational studies on related organophosphorus pesticides have shown that the conformation of the incoming nucleophile can significantly influence the reaction mechanism. acs.org Depending on the orientation of the attacking species, the hydrolysis may proceed through a single transition state (a one-step mechanism) or involve a multi-step pathway with a distinct pentavalent intermediate. acs.org

Below are representative data from computational studies on the alkaline hydrolysis of analogous organophosphate pesticides, illustrating the typical energy barriers for different reaction pathways.

Table 1: Calculated Relative Energies (kcal/mol) for Stationary Points in the Alkaline Hydrolysis of Paraoxon (B1678428)

| Stationary Point | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State | 19.5 | 21.1 |

| Intermediate | - | - |

| Products | -28.4 | -28.4 |

Data adapted from computational studies on analogous organophosphate pesticides. Pathway A and Pathway B represent different orientations of the attacking nucleophile. acs.org

Furthermore, the presence of a sulfur atom, as in the P-(methylthio) group of this compound, introduces additional complexity. Theoretical studies on organothiophosphates are crucial for understanding the "thio effect," which refers to the alteration in reactivity upon substituting an oxygen atom with a sulfur atom. The hydrolysis of the P-S bond in many organothiophosphate pesticides is known to be significantly slower than that of the corresponding P-O bond. acs.org Free energy surface mapping can quantify the differences in activation barriers and reaction energies between the hydrolysis of P-O and P-S bonds, providing a theoretical basis for the observed reactivity differences.

For enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed to map the free energy surface. These methods treat the reacting species and the immediate active site of the enzyme with high-level quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics force fields. This approach allows for the simulation of complex biological systems and the elucidation of how enzymes catalyze reactions by stabilizing transition states and lowering activation barriers.

Future Research Directions and Emerging Methodologies for Dimethyl P Methylthio Phenyl Phosphate

Development of Innovative Synthetic Strategies for Organophosphorus Compounds

The synthesis of organophosphorus compounds, including structures like dimethyl p-(methylthio)phenyl phosphate (B84403), is moving beyond traditional methods toward more innovative and sustainable approaches. Future research is focused on developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Key emerging strategies include:

Green Chemistry Approaches : Synthetic chemists are increasingly motivated to develop eco-friendly methodologies for creating phosphorus-functionalized compounds. rroij.com This includes solvent-free techniques, such as ball-milling, and the use of greener energy sources like sonochemistry and visible light. researchgate.net These methods reduce waste, minimize the use of hazardous solvents, and can lead to shorter reaction times and cleaner reaction profiles. researchgate.net

Electrochemical Synthesis : Electrosynthesis is emerging as a creative and green method for forming phosphorus-carbon and phosphorus-heteroatom bonds. nih.gov This technique offers a low-cost and precise way to prepare various organophosphorus structures and is considered a promising future direction. nih.gov

Asymmetric Synthesis : For chiral organophosphorus compounds, the precise control of stereochemistry is a significant challenge. rsc.org Advanced strategies involve the use of H–P reagents that have a chiral auxiliary, such as TADDOL or BINOL, attached to the phosphorus atom. rsc.org These reagents can react with various partners to create structurally diverse chiral organophosphorus compounds, a field with wide applications in medicinal chemistry and enantioselective catalysis. rsc.org

Novel Precursors and Reactions : Research into new synthetic routes often involves designing molecules from suitable phosphorus-containing precursors through reactions like nucleophilic substitution, oxidation, and coupling. rroij.com A notable example is the dehydrogenative phosphorylation reaction between functionalized naphthols and H-phosphonates, which can be catalyzed by an organocatalyst like diphenyl ditelluride under ultrasound irradiation. researchgate.net

Exploration of Advanced Catalytic Systems for Chemical Transformations

Catalysis is central to the transformation of organophosphorus compounds, whether for synthesis or degradation. Future research is geared towards discovering and optimizing catalytic systems that offer higher efficiency, selectivity, and broader applicability.

Enzymatic Catalysis : Enzymes that can hydrolyze organophosphates, such as phosphotriesterases (PTEs) and paraoxonase-1 (PON1), are a major focus. nih.govnih.gov These biocatalysts can degrade harmful organophosphates and are attractive for potential detoxification applications. scienceopen.commdpi.com Research is centered on understanding their substrate specificity and catalytic mechanisms to engineer more robust and efficient variants. For instance, SsoPox, a thermostable enzyme, is seen as an appealing candidate for a bioscavenger due to its ability to hydrolyze a broad range of organophosphates and remain active in denaturing conditions. scienceopen.com

Metal-Organic Frameworks (MOFs) : MOFs, particularly those based on zirconium (Zr-MOF-NPs), have gained significant attention for their intrinsic ability to catalyze the hydrolysis of organophosphates. nih.gov Their precisely engineered structures can be tailored for targeted binding and efficient degradation. nih.gov Future work involves enhancing their catalytic efficiency by modifying their lattice composition, such as by doping with other metals or incorporating additional catalysts like palladium nanoparticles. nih.gov

Transition-Metal Catalysis : Organophosphates are versatile substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Negishi reactions. nih.gov The phosphate group can act as an electrophile or a directing group to facilitate C-H bond activation. nih.gov Prospective advancements lie in developing reactions where phosphate electrophiles are generated in a catalytic manner, further expanding their utility in organic synthesis. nih.gov

| Catalytic System | Primary Application | Mechanism/Key Features | Future Research Focus |

|---|---|---|---|

| Enzymes (e.g., PON1, PTEs) | Degradation/Detoxification | Hydrolysis of P-O, P-S, or P-F bonds; often metal-dependent (e.g., Ca2+, Mn2+). nih.govmdpi.com | Protein engineering for enhanced stability and catalytic efficiency; broadening substrate scope. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Degradation/Catalytic Hydrolysis | Lewis acidic metal nodes (e.g., Zr) catalyze hydrolysis. nih.govpreprints.org Porous structure allows substrate access. | Post-synthetic modification to enhance rates; creating composite systems. nih.govpreprints.org |

| Transition Metals (e.g., Pd, Ni, Fe) | Synthesis (Cross-Coupling) | Phosphate group acts as a leaving group or directing group in C-C and C-heteroatom bond formation. nih.gov | Development of catalytic generation of phosphate electrophiles; greener reaction conditions. nih.gov |

Integration of Multi-Disciplinary Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of compounds like dimethyl p-(methylthio)phenyl phosphate is critical for innovation. Future progress will heavily rely on integrating various scientific disciplines to provide a holistic view of chemical processes.

Spectroscopic and Kinetic Analysis : Techniques such as ³¹P NMR spectroscopy are powerful tools for monitoring reactions in real-time. researchgate.net This allows for the precise measurement of product yields, identification of intermediates, and gathering of kinetic data. researchgate.net Spectrophotometric methods are used to directly measure binding and hydrolysis rates in enzyme-catalyzed reactions, providing essential parameters like kcat and KM. nih.gov

Computational and Experimental Synergy : Combining experimental results with computational modeling offers profound insights. For example, quantitative structure-activity relationship (QSAR) studies can be performed by synthesizing and screening a library of analogs, while computational docking simulations can predict how these molecules bind within an enzyme's active site. nih.govnih.gov This synergy helps to explain experimental trends at a molecular level and guide the design of new compounds or catalysts. nih.gov

Probing Enzyme Mechanisms : The mechanism of enzymes like PON1, which can hydrolyze a wide array of substrates, is still not fully understood. mdpi.com It is known to be a Ca²⁺-dependent enzyme with a highly dynamic active site. mdpi.com Future research involves using a combination of site-directed mutagenesis, kinetic analysis of various substrates and analogs, and advanced computational simulations to elucidate the precise roles of active site residues and the catalytic mechanism. mdpi.commdpi.com

Advancements in Computational Tools for Predicting Chemical Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of organophosphorus compounds, reducing the need for time-consuming and expensive experimental work. The continuous advancement of these tools is a key research direction.

Quantum Chemical Methods : High-level quantum chemical calculations, such as the G3X level of theory, can accurately predict thermochemical properties like enthalpies of formation for organophosphorus compounds. nih.gov Density Functional Theory (DFT) is widely used to understand chemical reactivity and site selectivity. researchgate.net These methods are crucial for building internally consistent thermochemical databases and for questioning or validating experimental data. nih.gov

Molecular Dynamics and Docking : Molecular dynamics (MD) simulations and molecular docking are essential for studying the interaction between small molecules and macromolecules like enzymes. nih.govnih.gov Docking can predict the binding poses of a ligand in an active site, while MD simulations provide insights into the dynamic behavior of the complex over time. nih.govmdpi.com These tools are instrumental in understanding enzyme-substrate interactions and guiding rational drug design. mdpi.com

Machine Learning and AI : Newer computational approaches, including machine learning, are being developed to predict the properties of organophosphorus molecules. arxiv.org Recurrent Neural Networks (RNNs) can be trained on large chemical datasets to generate novel molecules with desired properties. arxiv.org Other machine learning models, like random forests, are used to predict toxicological profiles or regulatory classifications based on molecular structure. mdpi.com

| Computational Tool | Primary Function | Type of Information Generated | Example Application |

|---|---|---|---|

| Quantum Chemistry (DFT, G3X) | Predicting reactivity and thermochemistry. | Enthalpies of formation, reaction energy barriers, charge distributions, orbital energies (HOMO/LUMO). nih.govnih.gov | Calculating reaction profiles for hydrolysis to compare simulants with actual pesticides. researchgate.net |

| Molecular Docking | Simulating binding of a ligand to a receptor. | Binding poses, interaction energies, identification of key binding residues. nih.govmdpi.com | Predicting the fit of organophosphate pesticides within the active site of metabolic proteins. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Conformational changes, stability of protein-ligand complexes, solvent effects. nih.gov | Analyzing the stability of a docked pose and observing dynamic interactions in an enzyme active site. nih.gov |

| Machine Learning (e.g., RNN, Random Forest) | Pattern recognition and prediction from large datasets. | Prediction of biological activity, toxicity, or other properties; generation of novel chemical structures. arxiv.orgmdpi.com | Sampling chemical space to design new organophosphorus molecules with specific activity profiles. arxiv.org |

Exploration of this compound as a Model Compound in Fundamental Chemical Research

While much research on this compound has been driven by its use as an insecticide, its well-defined chemical structure makes it an excellent model compound for fundamental research. wikipedia.orghaz-map.com Its utility lies in its classic organophosphate triester structure, featuring two stable dimethyl ester groups and a p-(methylthio)phenyl leaving group.

This structure allows it to serve as a benchmark substrate in various studies:

Enzyme Inhibition and Kinetics : It can be used as a model inhibitor to test the performance of enzyme-based biosensors. For example, assays based on the inhibition of enzymes like butyrylcholinesterase (BuChE) have been tested with similar oxon compounds to quantify organophosphate residues. mdpi.com

Structure-Activity Relationship (SAR) Studies : As an analog of the well-studied substrate paraoxon (B1678428), this compound is an ideal candidate for SAR studies. By systematically modifying its alkyl chains or the aryl leaving group, researchers can probe the steric and electronic constraints of an enzyme's active site. nih.gov Such studies on paraoxon analogs with the enzyme PON1 have revealed substantial constraints in the active site pocket, influencing both binding and hydrolysis rates. nih.gov

Catalyst Development : It can serve as a standard substrate for evaluating the efficiency of new catalysts designed for organophosphate degradation. This includes novel enzymatic systems, MOFs, and other chemical catalysts. scienceopen.comnih.gov Its hydrolysis can be monitored to determine key catalytic parameters like reaction half-life and turnover numbers, as has been done with similar simulants like dimethyl p-nitrophenyl phosphate (DMNP). preprints.org

Mechanistic Probes : The hydrolysis of phosphate and phosphorothioate (B77711) esters is a fundamental reaction in chemistry and biology. The study of simple, well-defined molecules like this compound in different solvent systems (e.g., DMSO/water mixtures) can provide thermodynamic insights, such as the enthalpies of activation, that help elucidate the underlying mechanisms of phosphoryl transfer reactions. nih.gov

By using this compound as a model, researchers can gain fundamental knowledge that is broadly applicable across the field of organophosphorus chemistry, from catalyst design to the elucidation of complex biological mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products